Cas no 721894-90-2 (2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide)

2-Cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold linked to a tetrazole moiety. Its structural design combines electrophilic reactivity with heterocyclic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the tetrazole group enhances hydrogen-bonding potential, while the α,β-unsaturated carbonyl system offers reactivity for conjugate addition or cyclization reactions. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to act as a Michael acceptor or participate in click chemistry. Its well-defined reactivity profile supports precise modifications in drug discovery applications.
2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide structure
721894-90-2 structure
Product Name:2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide
CAS No:721894-90-2
MF:C11H8N6O
MW:240.220820426941
CID:6496857
PubChem ID:2426416
Update Time:2025-05-20

2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide
    • 721894-90-2
    • Z56865433
    • EN300-26578962
    • Inchi: 1S/C11H8N6O/c12-7-9(6-8-4-2-1-3-5-8)10(18)13-11-14-16-17-15-11/h1-6H,(H2,13,14,15,16,17,18)/b9-6-
    • InChI Key: SDLQYTSERCRATJ-TWGQIWQCSA-N
    • SMILES: O=C(/C(/C#N)=C\C1C=CC=CC=1)NC1N=NNN=1

Computed Properties

  • Exact Mass: 240.07595890g/mol
  • Monoisotopic Mass: 240.07595890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 107Ų

2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578962-0.05g
2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide
721894-90-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide

Research Briefing on 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide (CAS: 721894-90-2)

The compound 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide (CAS: 721894-90-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide, which combines a cyano group, a phenyl ring, and a tetrazole moiety. These functional groups contribute to its diverse reactivity and potential interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory activity against specific kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In terms of synthesis, researchers have developed optimized protocols for the preparation of 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide. A recent publication in Organic & Biomolecular Chemistry (2024) described a novel one-pot synthesis method that improves yield and purity while reducing reaction time. This advancement is particularly relevant for scaling up production for preclinical studies.

Pharmacological evaluations have revealed interesting insights into the compound's mechanism of action. Molecular docking studies suggest that 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide binds to the ATP-binding site of certain protein kinases, potentially explaining its observed biological effects. Furthermore, in vitro studies using human cell lines have shown dose-dependent effects on cytokine production, supporting its anti-inflammatory potential.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Recent pharmacokinetic studies indicate that 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide exhibits moderate bioavailability and requires further structural optimization to improve its drug-like properties. Researchers are currently exploring various prodrug strategies and formulation approaches to address these limitations.

The safety profile of this compound is another area of active investigation. Preliminary toxicology studies in animal models have shown acceptable safety margins at therapeutic doses, though long-term toxicity assessments are still ongoing. These studies are crucial for determining the compound's potential for clinical translation.

Looking ahead, several research groups are investigating the broader applications of 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide beyond its initial indications. Recent computational studies suggest potential activity against other disease-relevant targets, including certain viral proteases and oncogenic proteins. These findings open new avenues for repurposing this compound in different therapeutic areas.

In conclusion, 2-cyano-3-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enamide (CAS: 721894-90-2) represents a promising scaffold in medicinal chemistry with multiple potential applications. While significant progress has been made in understanding its biological activity and optimizing its synthesis, further research is needed to fully realize its therapeutic potential. The coming years will likely see continued interest in this compound as researchers explore its mechanisms and applications in greater depth.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.